molecular formula C12H19N B1588400 (S)-1-(4-tert-butylphenyl)ethanamine CAS No. 511256-37-4

(S)-1-(4-tert-butylphenyl)ethanamine

Cat. No.: B1588400
CAS No.: 511256-37-4
M. Wt: 177.29 g/mol
InChI Key: HZUDLUBTTHIVTP-VIFPVBQESA-N
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Description

(S)-1-(4-tert-butylphenyl)ethanamine: is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the 4-position and an ethanamine group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-tert-butylphenyl)ethanamine typically involves the following steps:

  • Bromination: : The starting material, 4-tert-butylphenol , undergoes bromination to form 4-tert-butylbromobenzene .

  • Amination: : The brominated compound is then subjected to amination using ammonia or an amine derivative to introduce the ethanamine group.

  • Chiral Resolution: : To obtain the (S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

(S)-1-(4-tert-butylphenyl)ethanamine: undergoes various types of chemical reactions:

  • Oxidation: : The compound can be oxidized to form 4-tert-butylbenzene-1,2-diamine using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction reactions can convert the compound to 4-tert-butylbenzene-1,2-diol using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, catalytic amounts of transition metal catalysts.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, strong bases.

Major Products Formed

  • 4-tert-butylbenzene-1,2-diamine: (oxidation product)

  • 4-tert-butylbenzene-1,2-diol: (reduction product)

  • Various amine derivatives (substitution products)

Scientific Research Applications

(S)-1-(4-tert-butylphenyl)ethanamine: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (S)-1-(4-tert-butylphenyl)ethanamine exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

(S)-1-(4-tert-butylphenyl)ethanamine: can be compared to other similar compounds such as 4-tert-butylphenol and 4-tert-butylbenzene-1,2-diamine . Its uniqueness lies in its chiral center and the presence of the ethanamine group, which confer distinct chemical and biological properties.

List of Similar Compounds

  • 4-tert-butylphenol

  • 4-tert-butylbenzene-1,2-diamine

  • 4-tert-butylbenzene-1,2-diol

Properties

IUPAC Name

(1S)-1-(4-tert-butylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDLUBTTHIVTP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427524
Record name (S)-1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511256-37-4
Record name (αS)-4-(1,1-Dimethylethyl)-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511256-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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